N-Benzyl-2-benzylidenehex-4-ynamide
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Overview
Description
N-Benzyl-2-benzylidenehex-4-ynamide is a chemical compound with the molecular formula C20H19NO It is characterized by the presence of a benzyl group attached to a benzylidenehex-4-ynamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-benzylidenehex-4-ynamide typically involves the condensation of benzylamine with benzylidenehex-4-ynal under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium or ruthenium, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-benzylidenehex-4-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as benzylhex-4-ynamide.
Substitution: The benzyl and benzylidene groups can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions yield benzylidene derivatives, while reduction reactions produce benzylhex-4-ynamide. Substitution reactions result in various substituted benzyl and benzylidene compounds .
Scientific Research Applications
N-Benzyl-2-benzylidenehex-4-ynamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Benzyl-2-benzylidenehex-4-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-2-benzylidenehex-4-ynamide include:
- N-Benzylideneaniline
- N-Benzylbenzamide
- N-Benzylhex-4-ynamide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
881205-81-8 |
---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-benzyl-2-benzylidenehex-4-ynamide |
InChI |
InChI=1S/C20H19NO/c1-2-3-14-19(15-17-10-6-4-7-11-17)20(22)21-16-18-12-8-5-9-13-18/h4-13,15H,14,16H2,1H3,(H,21,22) |
InChI Key |
ILZNOJSXMKMIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(=CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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